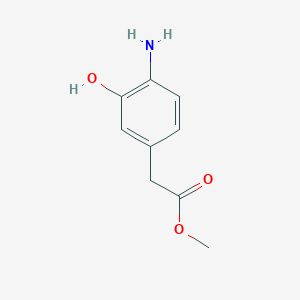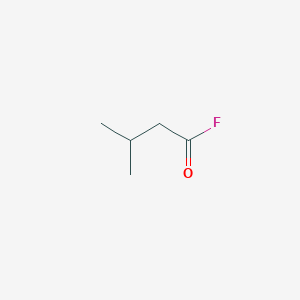
3-Methylbutanoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutanoyl fluoride is a chemical compound with the CAS Number: 352-66-9 . It has a molecular weight of 104.12 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9FO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 104.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Crystallographic Insights
The study conducted by Lehmler and Parkin (2008) provides valuable insights into the crystal structure of 3-methylbutanoyl fluoride compounds. They specifically investigated 5-Fluoro-1-(3-metylbutanoyl)pyrimidine-2,4(1H,3H)-dione and reported that the 3-methylbutanoyl group and the 5-fluorouracil unit are essentially coplanar, showcasing specific orientation and torsion angles within the compound. This level of structural detail is crucial for understanding the compound's interactions in various chemical contexts and could be foundational for further research in materials science or pharmacology (Lehmler & Parkin, 2008).
Fluoride Anion Recognition and Sensing
The recognition and sensing of fluoride anions are of significant interest due to their dual nature – being beneficial in some applications while potentially harmful in others. Cametti and Rissanen (2009) discussed various approaches used globally to address the challenge of fluoride binding, especially in competitive protic solvents and water. This research could have implications for environmental monitoring, public health, and industrial applications, where understanding and controlling fluoride levels are crucial (Cametti & Rissanen, 2009).
Methane Oxidation and Production Inhibition
Methyl fluoride, closely related to this compound, has been noted for its effective inhibition of aerobic methane oxidation, without affecting methanogenesis. Frenzel and Bosse (1996) explored its application across various ecosystems where methane oxidation and production occur simultaneously. This research is particularly relevant for understanding and potentially mitigating methane emissions in the context of climate change and environmental management (Frenzel & Bosse, 1996).
Dental Applications
Fluoride, including compounds related to this compound, has been extensively studied and used in dental care for its anti-cariogenic properties. Pandit et al. (2015) evaluated the effects of brief fluoride treatment on the virulence properties and viability of cariogenic biofilms. These findings are critical for developing effective dental hygiene products and understanding the mechanisms through which fluoride acts to prevent dental caries (Pandit et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that fluorides, in general, have a significant impact on dental and skeletal health .
Mode of Action
It’s known that fluorides can interact with various enzymes and biological systems . For instance, fluorides are known to inhibit glycolysis at the cellular level .
Biochemical Pathways
For instance, fluorides can lead to the generation of toxic compounds that are of environmental concern .
Pharmacokinetics
It’s known that the pharmacokinetics of fluorides are influenced by factors such as ph, which can affect the absorption, distribution, and excretion of fluoride .
Result of Action
It’s known that high and chronic exposure to fluorides can cause cellular apoptosis .
Action Environment
The action, efficacy, and stability of 3-Methylbutanoyl fluoride can be influenced by various environmental factors. For instance, the presence of fluorides in the environment can be a result of the weathering, dissolution, and other pedogenic processes that can release fluoride into groundwater .
Eigenschaften
IUPAC Name |
3-methylbutanoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFKXDPQHYKWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2702431.png)
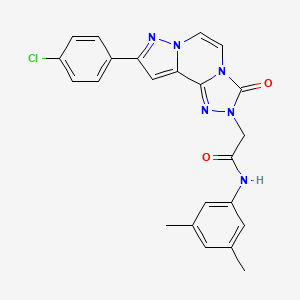
![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2702433.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
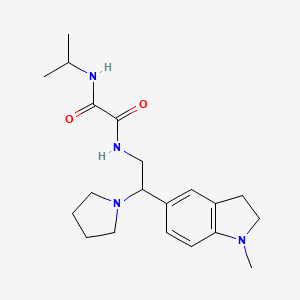
![N-allyl-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2702441.png)
![Ethyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2702442.png)
![1-[(3-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702443.png)
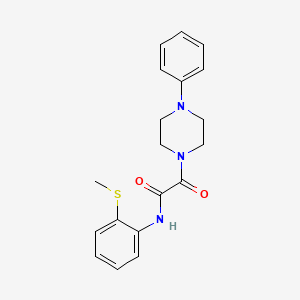
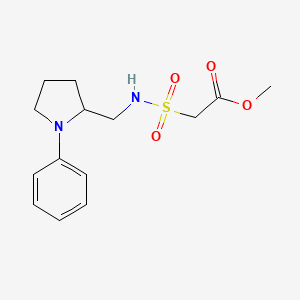

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2702450.png)
